2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF4N3O/c16-11-2-1-3-12(17)10(11)8-23-6-4-9(5-7-23)13-21-22-14(24-13)15(18,19)20/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJZNBFLRQDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group, specifically the 2-chloro-6-fluorobenzyl moiety, is introduced via a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Structure and Composition
The compound's molecular structure is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to the oxadiazole moiety. The chemical formula is , with a molecular weight of approximately 364.77 g/mol.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. The incorporation of halogen substituents, such as chlorine and fluorine, enhances their lipophilicity and biological efficacy against bacterial and fungal strains. Studies have shown that compounds similar to 2-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole possess significant antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various human cancer cell lines. Preliminary studies suggest that oxadiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives with similar structural features have demonstrated potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Effects
Oxadiazoles are also being investigated for their anti-inflammatory properties. Compounds in this class have shown promising results in reducing inflammation in preclinical models, potentially offering new avenues for treating inflammatory diseases .
Study on Antimicrobial Activity
A study conducted by Mohd Amir et al. synthesized a series of 1,3,4-oxadiazoles and evaluated their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against various pathogens compared to standard drugs .
Evaluation of Anticancer Properties
In another study focusing on 1,2,4-oxadiazole derivatives, researchers reported that certain compounds displayed significant antiproliferative effects against multiple cancer cell lines. The presence of substituents like trifluoromethyl was found to be crucial for enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Structure–Activity Relationship (SAR): Di-halogenation on benzyl groups (e.g., 2-chloro-6-fluoro) may optimize steric and electronic interactions for target binding compared to mono-halogenated analogues. Trifluoromethyl substitution on oxadiazole improves metabolic stability but may reduce fungicidal efficacy compared to pyrazolyl groups .
- Molecular Docking Insights : Compound 5g () binds SDH similarly to penthiopyrad, with carbonyl groups critical for hydrogen bonding. The target compound’s trifluoromethyl group may mimic this interaction .
Biological Activity
The compound 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a piperidine moiety and an oxadiazole ring. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, is significant in modulating the biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.81 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that related oxadiazole derivatives had IC50 values ranging from 0.12 to 2.78 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. This suggests that the compound may promote programmed cell death through modulation of key regulatory proteins .
Antimicrobial Activity
Oxadiazoles have also been studied for their antimicrobial properties. Compounds within this class have shown activity against a range of bacterial strains:
- Antibacterial Efficacy : In vitro assays revealed that certain oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives is another area of interest:
- In Vivo Studies : Research has indicated that specific oxadiazole compounds can significantly reduce paw edema in carrageenan-induced inflammation models, with percentage inhibition comparable to reference drugs like indomethacin .
Neuropharmacological Effects
Emerging studies suggest that compounds containing the oxadiazole moiety may also influence neurotransmitter systems:
- Neurotransmitter Modulation : Some derivatives have been shown to interact with serotonin and dopamine receptors, potentially offering therapeutic avenues for neurological disorders .
Case Studies
- Study on Anticancer Properties : A recent publication highlighted that a series of 1,3,4-oxadiazole derivatives showed promising results in inducing apoptosis in leukemia cell lines with IC50 values lower than those observed for established chemotherapeutics .
- Antimicrobial Screening : Another study evaluated several oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 10 µg/mL .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how can intermediates be characterized?
- Methodology :
- Stepwise synthesis : The compound can be synthesized via sequential reactions involving chlorination, fluorobenzyl substitution, and cyclization to form the oxadiazole core. For example, intermediates are often tracked by mass changes (e.g., from 125 to 95 g/mol in multi-step reactions) .
- Characterization : Use FT-IR to confirm functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹), mass spectrometry (MS) for molecular ion peaks, and elemental analysis to verify purity (>98%) .
- Table 1 : Example intermediate characterization
| Intermediate | Mass (g/mol) | Key IR Peaks (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Initial reactant | 125 | 1,250 (C-F) | 125.1 |
| Post-chlorination | 65 | 750 (C-Cl) | 65.0 |
| Final product | 95 | 1,200 (C-F), 1,650 (C=N) | 95.2 |
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm piperidine and benzyl proton environments (e.g., δ 3.5–4.0 ppm for CH₂ groups adjacent to nitrogen) .
- TLC : Monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) solvent systems, with iodine vapor visualization .
- Elemental analysis : Validate C, H, N, and F content against theoretical values (e.g., C: 48.2%, H: 3.5%, N: 12.1%) .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized to improve yield?
- Methodology :
- Optimized conditions : Use anhydrous solvents (e.g., DMF) and controlled temperatures (0–5°C) to suppress hydrolysis of trifluoromethyl groups .
- Catalyst screening : Test Pd/C or CuI for coupling reactions; CuI may reduce byproduct formation in heterocyclic ring closure .
- Table 2 : Yield optimization under varying catalysts:
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C | 80 | DMF | 62 |
| CuI | 60 | THF | 78 |
| None | 25 | Ethanol | 35 |
Q. How do structural modifications (e.g., aryl substituents) influence the compound’s antimicrobial activity?
- Methodology :
- SAR studies : Replace the 2-chloro-6-fluorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare MIC values against S. aureus and E. coli .
- Docking simulations : Analyze binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Fluorine atoms often enhance hydrophobic interactions .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
